3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7BrN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the bromination of 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-methanol.
Scientific Research Applications
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antituberculosis agents.
Organic Synthesis: It is used in the synthesis of complex heterocyclic compounds through various functionalization reactions.
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
its derivatives are known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
6-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine-2-yl derivatives: Explored for their anticancer properties.
Uniqueness
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to its bromine substituent, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various bioactive molecules and materials.
Biological Activity
3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a bromine substituent, enhances its reactivity and functionalization possibilities, making it a valuable intermediate in the synthesis of various bioactive molecules.
The synthesis of this compound typically involves the bromination of 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. This compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
- Oxidation Reactions : The aldehyde group can be oxidized to a carboxylic acid.
- Reduction Reactions : The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. Specifically, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of QcrB, an enzyme crucial for the survival of M. tuberculosis, with some compounds showing MIC values as low as 0.10 μM against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives possess selective cytotoxicity against cancer cell lines. For example, modifications to the imidazo[1,2-a]pyridine ring have resulted in compounds with enhanced activity against colon carcinoma and other cancer types .
The biological activity of this compound is attributed to its ability to interact with specific biological targets through mechanisms such as:
- Enzyme Inhibition : Compounds derived from this structure can inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Wall Disruption : By targeting enzymes like DprE1 in mycobacteria, these compounds disrupt essential biosynthetic pathways, leading to cell wall impairment and eventual cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that small modifications in the molecular structure significantly impact potency and selectivity. For instance:
Compound | Modification | Activity (MIC) |
---|---|---|
Compound 15 | Methyl at position 6 | 0.10 μM against H37Rv |
Compound 16 | Chloro instead of methyl at position 6 | 0.19 μM against H37Rv |
Compound 17 | Phenyl at position 2 | Loss of activity |
These findings highlight the significance of specific substituents on the imidazo[1,2-a]pyridine ring in enhancing biological efficacy .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of derivatives based on this compound:
- Anti-Tuberculosis Activity : A series of compounds derived from this structure were tested against both drug-sensitive and resistant strains of M. tuberculosis. Compounds demonstrated a range of MIC values from 0.05 to 1.5 μM, indicating strong potential as anti-TB agents .
- Anticancer Efficacy : In vitro assays showed that certain derivatives selectively inhibited cancer cell proliferation with IC50 values in the sub-micromolar range against colon carcinoma cells .
Properties
IUPAC Name |
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-3-2-4-8-11-7(5-13)9(10)12(6)8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLEKDOCVQUED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724474 |
Source
|
Record name | 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-51-4 |
Source
|
Record name | 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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